molecular formula C15H25NO2 B026528 tert-Butyl adamantan-1-ylcarbamate CAS No. 151476-40-3

tert-Butyl adamantan-1-ylcarbamate

Cat. No. B026528
M. Wt: 251.36 g/mol
InChI Key: LSVGBVIPHLXQPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl adamantan-1-ylcarbamate involves several key methods. A notable approach includes the modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the compound with high purity (Li et al., 2012). Another significant method is the one-pot Curtius rearrangement, which facilitates the efficient synthesis of this compound from readily available starting materials, demonstrating its practicality in synthetic chemistry (Leogane & Lebel, 2009).

Molecular Structure Analysis

The molecular structure of tert-Butyl adamantan-1-ylcarbamate has been characterized using various spectroscopic techniques. A study using 2D heteronuclear NMR experiments provided detailed insights into the structure, showcasing the compound’s complex nature (Aouine et al., 2016). Additionally, vibrational spectra and molecular structure analyses have revealed the influence of intramolecular and intermolecular hydrogen bonding on the compound's vibrational modes, further elucidating its structural characteristics (Saeed et al., 2017).

Chemical Reactions and Properties

Tert-Butyl adamantan-1-ylcarbamate undergoes various chemical reactions, showcasing its reactivity and potential as a synthetic intermediate. Studies have explored its role in Curtius rearrangement and its behavior in solvolysis reactions, demonstrating its versatility in organic synthesis (Leogane & Lebel, 2009). The compound's ability to participate in different chemical transformations highlights its significance in the development of new synthetic methodologies.

Physical Properties Analysis

The physical properties of tert-Butyl adamantan-1-ylcarbamate, such as melting point and solubility, are crucial for its application in various chemical processes. Investigations into its crystal structure and thermal behavior provide essential data for understanding how this compound can be manipulated and used in different chemical environments (Dawa El Mestehdi et al., 2022).

Chemical Properties Analysis

The chemical properties of tert-Butyl adamantan-1-ylcarbamate, including reactivity with other substances and stability under various conditions, are of significant interest. Its reactivity has been demonstrated in studies focusing on the synthesis of derivatives and understanding its interactions with other chemical entities, shedding light on its utility in more complex chemical syntheses (Venkateswara Rao et al., 2013).

Scientific Research Applications

  • Organic Synthesis

    • Application : “tert-Butyl adamantan-1-ylcarbamate” is used in organic synthesis .
    • Method of Application : The specific experimental procedures for the use of this compound in organic synthesis are not provided in the available resources .
    • Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the available resources .
  • Synthesis of N-Heterocycles

    • Application : There is a related compound, tert-butanesulfinamide, which has been used in the synthesis of N-heterocycles .
    • Method of Application : The application involves the use of enantiopure tert-butanesulfinamide in the synthesis of N-heterocycles through sulfinimine intermediates .
    • Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Chemical Transformations

    • Application : The tert-butyl group, which is part of the “tert-Butyl adamantan-1-ylcarbamate” molecule, is known for its unique reactivity pattern and is used in various chemical transformations .
    • Method of Application : The specific methods of application are not provided in the available resources .
    • Results or Outcomes : The outcomes of these chemical transformations are not specified in the available resources .
  • Biosynthetic and Biodegradation Pathways

    • Application : The tert-butyl group is also implicated in biosynthetic and biodegradation pathways .
    • Method of Application : The specific methods of application are not provided in the available resources .
    • Results or Outcomes : The outcomes of these biosynthetic and biodegradation pathways are not specified in the available resources .
  • Chemical Transformations

    • Application : The tert-butyl group, which is part of the “tert-Butyl adamantan-1-ylcarbamate” molecule, is known for its unique reactivity pattern and is used in various chemical transformations .
    • Method of Application : The specific methods of application are not provided in the available resources .
    • Results or Outcomes : The outcomes of these chemical transformations are not specified in the available resources .
  • Biosynthetic and Biodegradation Pathways

    • Application : The tert-butyl group is also implicated in biosynthetic and biodegradation pathways .
    • Method of Application : The specific methods of application are not provided in the available resources .
    • Results or Outcomes : The outcomes of these biosynthetic and biodegradation pathways are not specified in the available resources .

properties

IUPAC Name

tert-butyl N-(1-adamantyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVGBVIPHLXQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401099
Record name N-t-Boc-1-adamantylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl adamantan-1-ylcarbamate

CAS RN

151476-40-3
Record name N-t-Boc-1-adamantylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Boc-amino)adamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Feceu - 2019 - search.proquest.com
Diamondoids are a fascinating class of caged hydrocarbons unique in structure with properties unlike other alkanes and have proven to be useful scaffolds in medicinal chemistry, …
Number of citations: 4 search.proquest.com
G Proietti, KJ Prathap, X Ye, RT Olsson, P Dinér - Synthesis, 2022 - thieme-connect.com
Nickel boride catalyst prepared in situ from NiCl 2 and sodium borohydride allowed, in the presence of an aqueous solution of TEMPO-oxidized nanocellulose (0.01 wt%), the reduction …
Number of citations: 4 www.thieme-connect.com

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